2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Overview
Description
2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[4,3-c]pyridine core with a chlorophenyl substituent, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable catalyst to yield the desired pyrazolo[4,3-c]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrazolo[4,3-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkyl or aryl derivatives .
Scientific Research Applications
2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Properties
Molecular Formula |
C12H12ClN3 |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C12H12ClN3/c13-10-3-1-2-4-12(10)16-8-9-7-14-6-5-11(9)15-16/h1-4,8,14H,5-7H2 |
InChI Key |
FRUYXTOZPPPIKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN(N=C21)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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